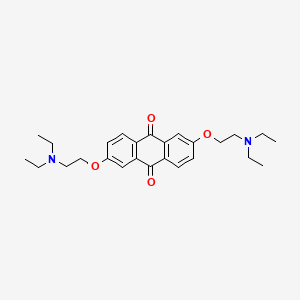

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone

Descripción general

Descripción

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is a synthetic dye belonging to the anthraquinone family. It is commonly used in the textile industry to dye polyester, nylon, and acetate fibers. This compound is known for its vibrant color and stability, making it a popular choice for various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone typically involves the reaction of anthraquinone with diethylaminoethanol under specific conditions. The process generally includes:

Starting Materials: Anthraquinone and diethylaminoethanol.

Reaction Conditions: The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product.

Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include:

Oxidation: Quinones and related derivatives.

Reduction: Hydroquinones.

Substitution: Compounds with different functional groups replacing the diethylamino groups.

Aplicaciones Científicas De Investigación

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone has diverse applications in scientific research, including:

Chemistry: Used as a dye and a reagent in various chemical reactions.

Biology: Employed in staining techniques for microscopy and other biological assays.

Medicine: Investigated for its potential anticancer properties due to its ability to interact with cellular proteins.

Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mecanismo De Acción

The mechanism of action of 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its potential anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

1,5-Bis(2-(diethylamino)ethyl)aminoanthraquinone: Another anthraquinone derivative with similar dyeing properties.

1,4-Bis(benzyloxy)-5,8-dichloroanthraquinone: Used in similar applications but with different functional groups.

3,6-Bis(dimethylamino)-9(10H)-acridinethione: A related compound with distinct chemical properties.

Uniqueness

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is unique due to its specific diethylaminoethoxy groups, which provide distinct chemical and physical properties. These groups enhance its solubility and stability, making it particularly effective as a dye and in various research applications.

Actividad Biológica

2,6-Bis(2-(diethylamino)ethoxy)anthraquinone is a synthetic anthraquinone derivative notable for its unique substitution pattern, which enhances both its solubility and biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound contributes significantly to its biological properties. The presence of diethylamino groups enhances its lipophilicity, potentially improving cellular uptake and bioavailability. The anthraquinone core is known for various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other anthraquinones, this compound may interfere with the protein synthesis machinery in bacterial cells, leading to growth inhibition.

- Induction of Apoptosis : Studies suggest that anthraquinones can activate apoptotic pathways in cancer cells. This may involve the modulation of Bcl-2 family proteins and activation of caspases.

- Antioxidant Activity : Anthraquinones exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound has significant anticancer potential. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.

| Cell Line | Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| K562 | 100 | 60 |

| HCT116 | 50 | 36.1 |

| AGS | <0.07 | >50 |

- Animal Models : In vivo studies have demonstrated tumor growth inhibition in xenograft models treated with this compound.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : It has been reported to exhibit activity against antibiotic-resistant strains by disrupting bacterial cell wall synthesis.

- Mechanistic Insights : By binding to bacterial ribosomes, it inhibits protein synthesis, similar to other known antibiotics.

Case Studies

- Study on K562 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells through the activation of caspase pathways .

- Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant infections .

- Antioxidant Properties : In a comparative study with other anthraquinones, this compound demonstrated superior free radical scavenging activity, suggesting its role as a potent antioxidant .

Propiedades

IUPAC Name |

2,6-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O4/c1-5-27(6-2)13-15-31-19-9-11-21-23(17-19)25(29)22-12-10-20(18-24(22)26(21)30)32-16-14-28(7-3)8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVBCTKXORWDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35697-34-8 (dihydrochloride) | |

| Record name | Rmi 10024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30189211 | |

| Record name | Rmi 10024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35697-33-7 | |

| Record name | Rmi 10024 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035697337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rmi 10024 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.